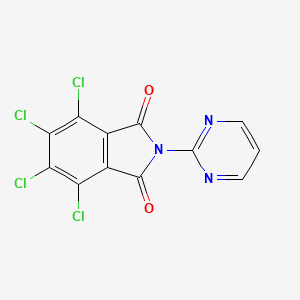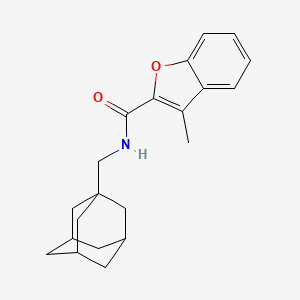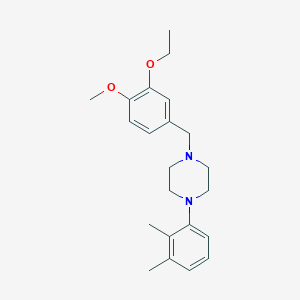
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione, also known as TCID, is a chemical compound with a molecular formula of C12H4Cl4N2O2. It is a synthetic organic compound that has been the focus of scientific research for its potential applications in various fields such as medicine, agriculture, and environmental science.
Mechanism of Action
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of PPO by binding to its active site and preventing the conversion of protoporphyrinogen to protoporphyrin, which is a crucial step in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates that ultimately result in the death of the plant. In cancer cells, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione induces apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In plants, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione causes chlorosis, or yellowing of the leaves, and necrosis, or tissue death. In animals, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity, with no significant adverse effects observed in acute toxicity studies.
Advantages and Limitations for Lab Experiments
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific in its mode of action, making it a valuable tool for studying the role of PPO in plant physiology. However, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has some limitations, including its low solubility in water, which can make it difficult to use in aqueous-based experiments.
Future Directions
There are several potential future directions for research on 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective PPO inhibitors for use as herbicides. Another area of interest is the investigation of 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione as a potential anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione may have applications in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Synthesis Methods
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 2,4,5,6-tetrachloropyrimidine with phthalic anhydride in the presence of a catalyst such as aluminum chloride. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use as a herbicide due to its ability to inhibit the activity of an enzyme called protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has also been investigated as a potential anti-cancer agent due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4,5,6,7-tetrachloro-2-pyrimidin-2-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl4N3O2/c13-6-4-5(7(14)9(16)8(6)15)11(21)19(10(4)20)12-17-2-1-3-18-12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCJVRQXBAPCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrachloro-2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide](/img/structure/B6005545.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(3-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005556.png)
![2-[(4-fluorophenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6005569.png)
![2-benzyl-6-chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005575.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B6005582.png)
![4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6005594.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol](/img/structure/B6005597.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)cyclohexanecarboxamide](/img/structure/B6005602.png)
![N-[1-(4-fluorophenyl)propyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6005615.png)

![N-cyclohexyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6005639.png)